molecular formula C18H16N4O2S B2465347 3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1326879-72-4

3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2465347
CAS No.: 1326879-72-4
M. Wt: 352.41
InChI Key: IRPLBVFZPZXKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule is built on a privileged thieno[2,3-d]pyrimidin-4-one scaffold , which is known for its structural resemblance to purine bases, enabling diverse interactions with biological targets such as enzymes and kinases . The core structure is functionalized with a 3-ethyl group and a 5-methyl substituent, which can influence the compound's lipophilicity and metabolic stability. A key feature is the 3-(3-methylphenyl)-1,2,4-oxadiazole moiety linked at the 6-position; the 1,2,4-oxadiazole ring is a bioisostere for carboxylic esters and amides, often employed to enhance a compound's metabolic stability, membrane permeability, and overall bioavailability profile . The specific placement of methyl groups on the phenyl ring may further fine-tune these properties by modulating electron distribution and steric hindrance . This combination of structural features makes this chemical entity a valuable tool for researchers investigating new therapeutic agents. Its primary research value lies in its potential as a key intermediate or a target molecule for screening against various disease models. Potential areas of investigation include, but are not limited to, oncology, inflammatory diseases, and microbiology, where such scaffolds have shown significant promise. Researchers can utilize this compound to explore structure-activity relationships (SAR), understand mechanisms of action, and identify novel inhibitors for specific biological pathways. Please note: This product is sold for non-human research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-4-22-9-19-17-13(18(22)23)11(3)14(25-17)16-20-15(21-24-16)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPLBVFZPZXKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactionsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF and DMA .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cell signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, synthesis routes, and biological activities of related thieno[2,3-d]pyrimidinone derivatives:

Compound Core Structure Key Substituents Synthetic Method Biological Activity Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5-methyl, 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl] Likely FeCl3-SiO2-catalyzed cyclocondensation Hypothesized antimicrobial/anticancer activity (inferred from structural analogs) N/A (hypothetical)
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridinone fused with thienopyrimidine Thieno[2,3-d]pyrimidin-4-yl, coumarin-pyrazolo-pyridine FeCl3-SiO2-catalyzed reaction in ethanol Fluorescence properties; potential anticancer activity due to coumarin and pyrazolo[3,4-b]pyridine moieties
2-(n-Heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one Fluorophenyl, triazole, heptylamino Gewald reaction followed by iminophosphorane-mediated substitution 90% inhibition of cotton fusarium wilt; enhanced bactericidal activity due to fluorine
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione Phenyl, 1,3,4-oxadiazole Alkylation with benzyl chlorides or chloroacetamides Antimicrobial activity; high thermal stability (melting points >250°C)
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-thione 3-Methylphenyl, 4-methylphenyl-oxadiazole Unspecified (likely cycloaddition) Structural analog with potential antidiabetic or anti-inflammatory activity (inferred from dihydropyrimidine-thione class)

Key Observations:

Structural Variations and Bioactivity: The 1,2,4-oxadiazole group (common in the target compound and others) is associated with antimicrobial and anti-inflammatory activities. Its electron-withdrawing nature may enhance binding to enzymatic targets like cyclooxygenase or bacterial topoisomerases . Fluorine substitution (e.g., in ) significantly boosts bactericidal efficacy, as seen in 90% inhibition of cotton fusarium wilt .

Synthetic Strategies: FeCl3-SiO2 catalysis is widely used for cyclocondensation in fused heterocycles, offering moderate yields (~75%) and scalability . Alkylation reactions (e.g., in ) enable diversification of the thienopyrimidine core but require stringent conditions to avoid side products .

Physicochemical Properties :

  • Compounds with oxadiazole substituents (e.g., target compound, ) exhibit high melting points (>250°C), indicating crystalline stability suitable for formulation .
  • Lipophilic groups (e.g., 3-ethyl in the target compound) may improve bioavailability but could reduce aqueous solubility.

Biological Activity

The compound 3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features a thieno[2,3-d]pyrimidine core with substituents that enhance its biological activity.

1. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
3-Ethyl-5-Methyl...E. coli500 µg/mL
3-Ethyl-5-Methyl...S. aureus750 µg/mL

These results suggest that this compound may possess potent antibacterial properties comparable to established antibiotics .

2. Anticancer Activity

Recent studies have investigated the anticancer potential of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown promising results against various cancer cell lines, including hepatocellular carcinoma (HepG2).

In a study focusing on Aurora B kinase inhibitors, certain derivatives exhibited significant cytotoxicity against HepG2 cells:

Compound Cell Line IC50 Value (µM)
Compound AHepG211.34 ± 0.95
Compound BHepG29.54 ± 0.05

These findings indicate that the thieno[2,3-d]pyrimidine scaffold can be an effective lead in developing new anticancer agents .

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are well-documented. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives against clinical isolates of bacteria. The compound demonstrated a significant zone of inhibition against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Potential

In another investigation, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the core structure enhanced cytotoxicity and selectivity towards cancer cells over normal cells.

Q & A

Q. What are the key synthetic challenges in preparing thieno[2,3-d]pyrimidinone derivatives like this compound, and how are they addressed?

The synthesis of thieno[2,3-d]pyrimidinone derivatives typically involves multi-step reactions, including cyclization and functionalization of the oxadiazole and thienopyrimidine cores. Challenges include regioselectivity in oxadiazole formation and stability of intermediates. Methodologies involve:

  • Cyclocondensation : Using thiourea derivatives and α,β-unsaturated ketones under reflux conditions to form the thienopyrimidine ring .
  • Oxadiazole incorporation : Coupling via palladium-catalyzed cross-coupling or Huisgen cycloaddition to attach the 1,2,4-oxadiazol-5-yl group .
  • Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures to isolate high-purity products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions (e.g., methyl and ethyl groups) and IR to confirm carbonyl and oxadiazole stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the thienopyrimidinone scaffold and substituent geometry (if crystals are obtainable) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the oxadiazole moiety’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict bioactivity?

  • DFT calculations : To model reaction pathways (e.g., transition states in oxadiazole formation) and predict regioselectivity .
  • Molecular docking : To screen interactions with target proteins (e.g., EGFR kinase) and guide structural modifications for enhanced binding .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data from analogous compounds .

Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?

Contradictions often arise from subtle structural differences (e.g., halogen placement) or assay variability. Mitigation involves:

  • Dose-response profiling : Establish IC₅₀ values across multiple concentrations to clarify potency trends .
  • Metabolic stability assays : Test susceptibility to cytochrome P450 enzymes, which may explain inconsistent in vivo/in vitro results .
  • Crystallographic validation : Compare target binding modes of active vs. inactive analogs .

Q. How can reaction conditions be tailored to improve yield and scalability?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency, while acetonitrile improves coupling reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) for thienopyrimidine cyclization; Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
  • Flow chemistry : Continuous flow reactors for exothermic steps (e.g., nitrile oxide cycloadditions) to control temperature and reduce side products .

Q. What advanced analytical techniques characterize its degradation pathways?

  • LC-MS/MS : Identify degradation products under stress conditions (e.g., acidic, basic, oxidative) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition kinetics .
  • EPR spectroscopy : Detect radical intermediates during photodegradation .

Methodological Considerations

Q. How to design SAR studies for this compound’s derivatives?

  • Core modifications : Replace the oxadiazole with 1,2,3-triazole or tetrazole rings to assess heterocycle-dependent activity .
  • Substituent variation : Systematically alter the 3-methylphenyl group (e.g., halogenation, methoxy substitution) to probe steric/electronic effects .
  • Hybrid analogs : Fuse with coumarin or pyrido[1,2-a]pyrimidinone scaffolds to enhance bioavailability .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) .
  • Stoichiometric precision : Calibrate reagents (e.g., chloroethyl acetate) to ±1% accuracy to avoid side products .
  • Batch tracking : Document solvent lot numbers and catalyst activity (e.g., Pd/C age) to troubleshoot variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.